1-Cyanoacenaphthylene
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Overview
Description
1-Cyanoacenaphthylene is an organic compound with the molecular formula C13H7N. It is a derivative of acenaphthylene, where a cyano group (-CN) is attached to the first carbon atom of the acenaphthylene structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Cyanoacenaphthylene can be achieved through various methods. One common approach involves the reaction of acenaphthylene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the cycloaddition of 3-oxido-1-phenylpyridinium to acenaphthylene, followed by the elimination of hydrogen cyanide . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Cyanoacenaphthylene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyanoacenaphthylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyanoacenaphthylene exerts its effects is primarily through its reactivity with various chemical reagents. The cyano group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is exploited in many synthetic applications to form new carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
1-Cyanoacenaphthylene can be compared with other cyano-substituted aromatic compounds, such as:
- 1-Cyanoacenaphthene
- 5-Cyanoacenaphthylene
- 1-Cyano-2-hydroacenaphthylene These compounds share similar structural features but differ in the position of the cyano group and their reactivity. This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications .
Properties
CAS No. |
39653-72-0 |
---|---|
Molecular Formula |
C13H7N |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
acenaphthylene-1-carbonitrile |
InChI |
InChI=1S/C13H7N/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-7H |
InChI Key |
SGMUADOXMCAHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)C#N |
Origin of Product |
United States |
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